molecular formula C25H37N5 B1246825 asmarine J

asmarine J

Cat. No.: B1246825
M. Wt: 407.6 g/mol
InChI Key: OYPNTPXIXGAEFG-NDQMXJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

asmarine J is a natural product found in Polypogon and Raspailia with data available.

Scientific Research Applications

Nisin J: A Novel Natural Nisin Variant

  • Abstract : This study explores "Nisin J," a variant of the naturally occurring nisin, produced by Staphylococcus capitis from the human skin microbiota. Nisin J shows antimicrobial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes. This discovery highlights the potential of human commensals in sourcing novel antimicrobials, contributing to solutions against antibiotic resistance.
  • Authors : J. N. O'Sullivan et al. (2019).
  • Journal : Journal of Bacteriology.
  • DOI : 10.1128/JB.00639-19.

Properties

Molecular Formula

C25H37N5

Molecular Weight

407.6 g/mol

IUPAC Name

(10S)-10-[2-[(1aS,4aR,5S,6S,8aS)-1a,5,6-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[e]naphthalen-5-yl]ethyl]-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene

InChI

InChI=1S/C25H37N5/c1-17-7-9-25-14-22(25,2)8-5-6-18(25)24(17,4)11-10-23(3)12-13-30-16-28-20-19(30)21(29-23)27-15-26-20/h15-18H,5-14H2,1-4H3,(H,26,27,29)/t17-,18+,22-,23-,24-,25-/m0/s1

InChI Key

OYPNTPXIXGAEFG-NDQMXJKWSA-N

Isomeric SMILES

C[C@H]1CC[C@@]23C[C@@]2(CCC[C@@H]3[C@@]1(C)CC[C@]4(CCN5C=NC6=C5C(=NC=N6)N4)C)C

Canonical SMILES

CC1CCC23CC2(CCCC3C1(C)CCC4(CCN5C=NC6=C5C(=NC=N6)N4)C)C

Synonyms

asmarine J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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